molecular formula C18H11Cl2N3OS B12368100 Mao-IN-4

Mao-IN-4

Cat. No.: B12368100
M. Wt: 388.3 g/mol
InChI Key: IPZRVBNSMGZXTO-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mao-IN-4 is a monoamine oxidase inhibitor, specifically targeting monoamine oxidase A and monoamine oxidase B enzymes. It has shown potential in the research of depression and Parkinson’s disease due to its inhibitory effects on these enzymes .

Preparation Methods

The synthesis of Mao-IN-4 involves several steps, typically starting with the preparation of benzofuran and thiazolylhydrazone derivatives. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .

Chemical Reactions Analysis

Mao-IN-4 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are typically oxidized or reduced derivatives of this compound, which can be further analyzed for their biological activity .

Scientific Research Applications

Mao-IN-4 has a wide range of scientific research applications:

Mechanism of Action

Mao-IN-4 exerts its effects by inhibiting the activity of monoamine oxidase enzymes. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft, which can alleviate symptoms of depression and Parkinson’s disease. The molecular targets include the active sites of monoamine oxidase A and monoamine oxidase B, where this compound binds and prevents the oxidation of neurotransmitters .

Comparison with Similar Compounds

Mao-IN-4 is compared with other monoamine oxidase inhibitors such as selegiline, rasagiline, and moclobemide. Unlike these compounds, this compound has shown a higher selectivity and potency for both monoamine oxidase A and monoamine oxidase B enzymes. Similar compounds include:

Properties

Molecular Formula

C18H11Cl2N3OS

Molecular Weight

388.3 g/mol

IUPAC Name

N-[(E)-1-benzofuran-2-ylmethylideneamino]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H11Cl2N3OS/c19-12-5-6-14(15(20)8-12)16-10-25-18(22-16)23-21-9-13-7-11-3-1-2-4-17(11)24-13/h1-10H,(H,22,23)/b21-9+

InChI Key

IPZRVBNSMGZXTO-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)/C=N/NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=NNC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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